molecular formula C19H18N2O3S B259097 5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid

5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid

Cat. No.: B259097
M. Wt: 354.4 g/mol
InChI Key: SUWRHQOGIWHSDJ-UHFFFAOYSA-N
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Description

5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Chemical Reactions Analysis

5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

5-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

5-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C19H18N2O3S/c1-12-5-10-15-16(11-12)25-19(21-15)13-6-8-14(9-7-13)20-17(22)3-2-4-18(23)24/h5-11H,2-4H2,1H3,(H,20,22)(H,23,24)

InChI Key

SUWRHQOGIWHSDJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O

Origin of Product

United States

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